molecular formula C8H6BrF3OS B6199999 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene CAS No. 2169014-04-2

4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene

Cat. No.: B6199999
CAS No.: 2169014-04-2
M. Wt: 287.1
InChI Key:
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Description

4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, sulfur, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene typically involves the following steps:

    Methylsulfanylation: The addition of a methylsulfanyl group.

    Trifluoromethoxylation: The incorporation of a trifluoromethoxy group.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-2-(methylsulfinyl)-1-(trifluoromethoxy)benzene, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The bromine, sulfur, and trifluoromethoxy groups contribute to its reactivity and ability to form specific interactions with other molecules. These interactions can influence various biological and chemical processes, making the compound valuable for research and development.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(trifluoromethoxy)benzene: Lacks the methylsulfanyl group.

    4-bromo-2-(methylsulfanyl)benzene: Lacks the trifluoromethoxy group.

    2-(methylsulfanyl)-1-(trifluoromethoxy)benzene: Lacks the bromine atom.

Uniqueness

4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, sulfur, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2169014-04-2

Molecular Formula

C8H6BrF3OS

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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